1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene
Overview
Description
1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a benzene ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. This process can be achieved through metal-based methods that transfer the difluoromethyl group to the aromatic ring . Additionally, trifluoromethylation can be accomplished using radical intermediates, which introduce the trifluoromethyl group onto the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation and trifluoromethylation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of non-ozone depleting difluorocarbene reagents has also been explored for environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, where the fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Lithiation Reactions: Lithiation reactions can occur next to the trifluoromethyl group, leading to the formation of carboxylated products.
Common Reagents and Conditions:
Difluoromethylation Reagents: These reagents are used to introduce the difluoromethyl group onto the benzene ring.
Trifluoromethylation Reagents: Radical intermediates are commonly used for trifluoromethylation.
Lithiation Reagents: Organolithium compounds are used for lithiation reactions.
Major Products Formed:
Carboxylated Products: Formed through lithiation and subsequent carboxylation reactions.
Substituted Aromatic Compounds: Formed through substitution reactions.
Scientific Research Applications
1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use in pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. The difluoromethyl and trifluoromethyl groups can also influence the compound’s electronic properties, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
(Difluoromethyl)benzene: Contains a difluoromethyl group attached to a benzene ring.
1-Trifluoromethoxy-4-(trifluoromethyl)benzene: Contains both trifluoromethoxy and trifluoromethyl groups attached to a benzene ring.
1,3-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups attached to a benzene ring.
Uniqueness: 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene is unique due to the combination of difluoromethyl, fluoro, and trifluoromethyl groups on a single benzene ring. This unique arrangement imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-(difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-6-3-4(8(12,13)14)1-2-5(6)7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVCDSANRSNOKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673322 | |
Record name | 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214364-84-7 | |
Record name | 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214364-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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